Physicochemical Profiling and Synthetic Utility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in Kinase Inhibitor Discovery
Physicochemical Profiling and Synthetic Utility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in Kinase Inhibitor Discovery
Executive Summary
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently leverage privileged scaffolds to accelerate the hit-to-lead optimization process. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (commonly referred to as 6-Bromo-4-hydroxy-7-azaindole) represents a cornerstone building block in modern medicinal chemistry[1]. By perfectly mimicking the adenine ring of endogenous ATP, the 7-azaindole core provides an exceptional hinge-binding motif for kinase targets[2]. This technical guide explores the physicochemical properties, structural causality, and validated synthetic workflows for utilizing this molecule in the development of targeted therapeutics.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is critical for predicting its behavior in both synthetic reactions and biological assays[3]. The molecule features a fused bicyclic system (a pyrrole ring fused to a pyridine ring) with two highly versatile functional handles: a bromide at the C6 position and a hydroxyl group at the C4 position[4].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol |
| CAS Number | 1190322-02-1 |
| Molecular Formula | C7H5BrN2O |
| Molecular Weight | 213.03 g/mol |
| SMILES String | OC1=C2C=CNC2=NC(Br)=C1 |
| Hydrogen Bond Donors | 2 (N1-H, C4-OH) |
| Hydrogen Bond Acceptors | 2 (N7, C4-O) |
| Typical Commercial Purity | ≥97.0% - 98.0% |
Mechanistic Role in Fragment-Based Drug Discovery (E-E-A-T)
The selection of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in drug design is not arbitrary; it is driven by strict structural causality and geometric precision.
The Hinge-Binding Motif
The majority of small-molecule kinase inhibitors are Type I inhibitors, designed to act as ATP competitors. The 7-azaindole core is a "privileged fragment" because it forms a bidentate hydrogen bond network with the kinase hinge region[5]. Specifically, the N7 pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase (e.g., Valine or Cysteine), while the N1 pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl[2]. This dual interaction anchors the scaffold deep within the ATP-binding pocket, a mechanism successfully employed in FDA-approved drugs like Vemurafenib[6].
Vector Trajectories for SAR Optimization
To achieve kinase selectivity (e.g., targeting PI3K over mTOR)[7], the scaffold must be extended into the specificity pockets.
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The C6-Bromide Handle: Acts as an electrophilic vector directed toward the solvent-exposed region or the hydrophobic pocket II. It is primed for palladium-catalyzed cross-coupling[8].
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The C4-Hydroxyl Handle: Projects toward the ribose-binding pocket. It can be functionalized via etherification to modulate the molecule's overall lipophilicity and pharmacokinetic profile[4].
Visualization: Functionalization Pathways
The following diagram maps the logical relationship between the molecule's structural handles and their corresponding synthetic derivatization pathways in drug discovery.
Functionalization pathways of the 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold in drug design.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6
Causality & Rationale: Coupling at the C6 position of a 7-azaindole can be challenging due to potential catalyst poisoning by the basic nitrogens. We utilize [7] because the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and suppresses unwanted protodehalogenation of the electron-rich heteroaryl bromide.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, charge 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Note: The biphasic system ensures the inorganic base remains dissolved while maintaining the organic substrate in solution.
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Reaction: Purge the vessel with N₂ for 10 minutes. Heat the mixture to 90°C under vigorous stirring for 4–6 hours.
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In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The starting material exhibits a distinct isotopic signature—a 1:1 doublet at m/z 213 and 215 due to the ⁷⁹Br and ⁸¹Br isotopes[1]. Complete conversion is validated when this doublet entirely disappears, replaced by the product mass.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: Regioselective O-Alkylation at C4
Causality & Rationale: The molecule presents a chemoselectivity challenge between the N1-pyrrole nitrogen and the C4-hydroxyl group. To favor O-alkylation over N-alkylation without utilizing a protecting group (like Boc or SEM), we exploit the Hard-Soft Acid-Base (HSAB) principle. By using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), the large ionic radius of the Cs⁺ ion creates a highly reactive, "naked" phenoxide-like oxygen anion. This hard nucleophile preferentially attacks hard electrophiles (alkyl halides) over the softer N1 nitrogen.
Step-by-Step Methodology:
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Deprotonation: Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M) under N₂. Cool the solution to 0°C.
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Base Addition: Add Cs₂CO₃ (1.5 equiv) in one portion. Stir at 0°C for 15 minutes to ensure complete deprotonation.
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Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
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In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc).
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Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Self-Validation: Analyze the crude product via ¹H NMR. Successful O-alkylation is confirmed by a downfield shift of the newly attached methylene protons (typically ~4.0–4.5 ppm) and the critical preservation of the broad N1-H singlet (~11.5–12.0 ppm), proving the pyrrole nitrogen remains unreacted.
Conclusion
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is far more than a simple chemical building block; it is a highly engineered vector for kinase inhibitor discovery. By understanding its physicochemical properties and leveraging regioselective synthetic methodologies, medicinal chemists can rapidly explore structure-activity relationships (SAR) to develop highly potent and selective therapeutics.
References
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL:[Link]
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Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 861–865. URL:[Link]
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Merour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol 97% | CAS: 1190322-02-1 | AChemBlock [achemblock.com]
- 4. 2-METHOXY-4-METHYL-6-HYDROXY PYRIMIDINE-Molbase [molbase.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
